2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes both indole and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of indole derivatives with indene-1,3-dione under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may lead to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or other proteins involved in cell signaling pathways, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione include:
2-Oxoindole: A compound with a similar indole structure but lacking the indene moiety.
Indoline-2-one: Another related compound with a similar core structure but different functional groups.
2,3-Dihydroindole: A compound with a reduced indole ring, differing in its chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of indole and indene moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
918621-10-0 |
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Molecular Formula |
C17H9NO3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(3-oxoindol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H9NO3/c19-15-9-5-1-2-6-10(9)16(20)13(15)14-17(21)11-7-3-4-8-12(11)18-14/h1-8,13H |
InChI Key |
FHRMEXGDLNLJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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